REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2)=[N:3]O.[ClH:15]>[Pt].C(O)C>[CH3:1][CH:2]([NH2:3])[C:5]12[CH2:6][CH:7]3[CH2:13][CH:11]([CH2:10][CH:9]([CH2:8]3)[CH2:14]1)[CH2:12]2.[ClH:15] |f:4.5|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
CC(=NO)C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was purged with hydrogen
|
Type
|
CUSTOM
|
Details
|
the hydrogenation reaction
|
Type
|
CUSTOM
|
Details
|
was set at 34 psia (234 KPa) at ambient temperature
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
WASH
|
Details
|
washed with 50 ml ethanol
|
Type
|
DISTILLATION
|
Details
|
The combined ethanol solution was distilled to dryness under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The remaining white solid was dissolved in 70 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 50 ml ether
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 100 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over potassium hydroxide and magnesium sulfate which
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
ADDITION
|
Details
|
The dried ether layer was treated with hydrogen chloride gas and rimantadine hydrochloride
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C12CC3CC(C1)CC(C3)C2)N.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |